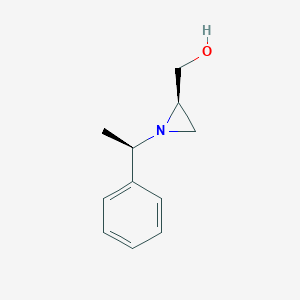

(R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol

Description

Properties

IUPAC Name |

[(2R)-1-[(1R)-1-phenylethyl]aziridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(12-7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEHDCBKAUDFBH-DFWSTUSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C[C@@H]2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426841 | |

| Record name | ST031676 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173034-70-3 | |

| Record name | ST031676 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Safe Handling and Neutralization of Aziridine Compounds

Topic: Safety and Handling Precautions for Aziridine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Nature

Aziridines (ethyleneimines) represent a class of three-membered heterocycles characterized by immense ring strain (~27 kcal/mol). This thermodynamic instability drives their utility as potent electrophiles in organic synthesis and medicinal chemistry (e.g., Mitomycin C, Thiotepa). However, this same reactivity renders them biologically hazardous.

The Core Hazard: Aziridines are powerful alkylating agents. Unlike Michael acceptors which require specific activation, unhindered aziridines can directly alkylate nucleophilic centers on DNA (specifically the N7 position of guanine) without metabolic activation. This leads to cross-linking, depurination, and strand scission, resulting in high mutagenicity and carcinogenicity.

Mechanism of Toxicity

To understand the safety protocols, one must understand the molecular mechanism of injury. The aziridine nitrogen, at physiological pH, can become protonated (aziridinium ion), becoming a target for nucleophilic attack by DNA bases.

Diagram 1: Mechanism of DNA Alkylation by Aziridine

Figure 1 illustrates the direct alkylation pathway, highlighting why barrier protection is non-negotiable.

Caption: Kinetic pathway of aziridine-mediated DNA damage via N7-guanine alkylation.

Engineering Controls & Personal Protective Equipment (PPE)[1][2]

Reliance on PPE alone is a failure of safety planning. The primary barrier must be engineering controls.

Engineering Controls

-

Fume Hood: All operations (weighing, reaction setup, quenching) must occur in a certified chemical fume hood with a face velocity of 80–100 fpm.

-

Static Control: Use anti-static guns or ionizing fans when weighing solid aziridine derivatives to prevent dispersal.

Glove Selection Strategy

Standard nitrile gloves provide insufficient protection against pure aziridines or concentrated solutions due to rapid permeation.

| Glove Material | Protection Level | Use Case | Breakthrough Time (Est.) |

| Silver Shield / 4H (Laminate) | High (Primary) | Handling neat compounds, spills, or stock solutions. | > 480 mins |

| Double Nitrile (Thick) | Medium (Secondary) | Dilute solutions (<10 mM) or as an outer layer over Laminate. | < 15 mins (Splash only) |

| Latex | None | DO NOT USE. Permeable to organic alkylators. | Immediate |

Protocol:

-

High-Risk: Wear Silver Shield laminate gloves as the inner layer. Wear standard nitrile gloves as the outer layer for dexterity.

-

Technique: If the outer nitrile glove is splashed, strip and replace it immediately.[1] The inner laminate glove provides the chemical barrier.

Operational Workflow: "Cradle to Grave"

Safety is a continuous process from storage to disposal.

Diagram 2: Safe Handling Workflow

Figure 2 outlines the decision logic for daily operations.

Caption: Operational logic flow for handling aziridines from weighing to quenching.

Decontamination and Quenching Protocol

Do not dispose of active aziridines in general organic waste. They must be chemically neutralized (quenched) first.

The Thiosulfate Method

Sodium thiosulfate (

Reagents:

-

Solution A: Sodium Thiosulfate (10% w/v in water).

-

Solution B: Sodium Bicarbonate (Sat. aq.) – Essential to maintain pH > 7.

Why Bicarbonate? Acidic conditions can cause aziridines to polymerize violently or form volatile species. Bicarbonate buffers the solution, ensuring the thiosulfate attacks the ring in a controlled manner.

Step-by-Step Quenching:

-

Cooling: Cool the reaction mixture or waste solution to 0°C.

-

Buffering: Add Solution B (Bicarbonate) to ensure the pH is slightly alkaline (pH 8-9).

-

Quenching: Slowly add Solution A (Thiosulfate) roughly 20 equivalents relative to the aziridine.

-

Time: Stir vigorously for at least 12 hours at room temperature.

-

Verification: Check for residual oxidant/alkylator using 4-(p-nitrobenzyl)pyridine (NBP) test if available, or assume hazardous until incinerated.

-

Disposal: Label as "Deactivated Aziridine Waste - Contains Thiosulfate" and route for incineration.

Emergency Response: Spills

Speed and respiratory protection are critical. Aziridines are often volatile lachrymators.

Diagram 3: Emergency Spill Response Logic

Figure 3 details the immediate actions required during a spill event.

Caption: Triage and response protocol for aziridine spills.

First Aid Measures

-

Skin Contact: Immediate flush with water for 15 minutes. Discard contaminated clothing (do not wash).

-

Inhalation: Move to fresh air immediately. Medical observation is required for delayed pulmonary edema.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9033, Aziridine. Retrieved from [Link]

-

American Chemical Society (ACS). Identifying and Handling Aziridine Hazards in the Laboratory. ACS Chemical Health & Safety. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: Aziridine.[2] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Ethyleneimine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Experimental Setup of Nucleophilic Ring-Opening of Aziridines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Power of a Strained Ring

Aziridines, the nitrogen-containing analogues of epoxides, are three-membered heterocyclic compounds of significant interest in organic synthesis. Their high utility stems from an inherent ring strain of approximately 26-27 kcal/mol, which makes them susceptible to ring-opening reactions.[1][2] The nucleophilic ring-opening of aziridines is a powerful and versatile transformation that provides direct access to a wide variety of valuable, highly functionalized nitrogen-containing molecules, such as β-amino acids, β-amino alcohols, and 1,2-diamines, which are prevalent motifs in pharmaceuticals and biologically active compounds.[1][3]

This guide provides a comprehensive overview of the core principles, experimental setups, and detailed protocols for performing nucleophilic ring-opening reactions of aziridines, designed to equip researchers with the knowledge to successfully implement and adapt these methodologies for their specific synthetic goals.

Core Principles: Navigating the Mechanistic Landscape

The success of an aziridine ring-opening reaction hinges on a clear understanding of the factors that control its reactivity, regioselectivity, and stereoselectivity.

Activating the Aziridine: A Prerequisite for Reaction

The reactivity of the aziridine ring is critically dependent on the substituent attached to the nitrogen atom.[4]

-

Activated Aziridines: When the nitrogen atom bears an electron-withdrawing group (EWG), such as a p-toluenesulfonyl (Ts), benzyloxycarbonyl (Cbz), or tert-butyloxycarbonyl (Boc) group, the ring is considered "activated".[1][2] The EWG polarizes the C-N bonds, increasing the electrophilicity of the ring carbons and making them more susceptible to attack by nucleophiles. These reactions can often proceed under mild conditions.[5]

-

Non-Activated Aziridines: Aziridines with electron-donating groups (e.g., alkyl groups) on the nitrogen are "non-activated" and are relatively inert to most nucleophiles.[5][6] To induce reactivity, they must first be activated. This is typically achieved by treating the aziridine with an electrophile or a Brønsted/Lewis acid. This process forms a highly reactive aziridinium ion intermediate, which is then readily attacked by a nucleophile.[6][7]

Regioselectivity: Controlling the Site of Attack

An unsymmetrically substituted aziridine presents two distinct electrophilic carbon centers for nucleophilic attack. The regiochemical outcome is a delicate interplay of electronic, steric, and reaction conditions.[8][9]

-

Under Neutral or Basic Conditions (SN2-like): For most activated aziridines, the reaction follows a classic SN2 pathway. The nucleophile attacks the less sterically hindered carbon atom, leading to the anti-Markovnikov product.[3][10]

-

Under Acidic Conditions (SN1-like): In the presence of a strong acid, the aziridine nitrogen is protonated to form an aziridinium ion. The positive charge development favors the more substituted carbon, which can better stabilize it. The reaction pathway shifts towards an SN1-like mechanism, where the nucleophile attacks the more substituted carbon (Markovnikov product).[11] However, a full carbocation is rarely formed; the reaction proceeds through a continuum between SN1 and SN2 pathways.[11]

-

Catalyst-Controlled Regioselectivity: The choice of catalyst can provide an exceptional level of control, even overriding inherent substrate biases. For instance, different palladium-phosphine ligand systems have been shown to selectively direct the nucleophilic attack to either the C2 or C3 position of the aziridine ring.[12]

Stereoselectivity: Dictating the 3D Arrangement

The nucleophilic ring-opening of chiral aziridines is often highly stereospecific. In a typical SN2-type reaction, the nucleophile attacks the carbon from the face opposite to the C-N bond, resulting in a complete inversion of the stereochemistry at the center of attack.[12] This stereospecificity makes the reaction a reliable tool for the asymmetric synthesis of chiral amines.

General Experimental Workflow

The process for conducting a nucleophilic ring-opening of an aziridine follows a standard sequence in synthetic organic chemistry. The key stages are outlined below.

Caption: General workflow for the nucleophilic ring-opening of aziridines.

Detailed Experimental Protocol: A Representative Example

This section details the ring-opening of a N-tosyl-activated aziridine with an amine nucleophile, a common and reliable transformation.[13]

Reaction: Synthesis of (R)-N1-(phenyl)-N2-tosyl-1-phenylethane-1,2-diamine from (R)-2-phenyl-1-tosylaziridine and aniline.

Materials and Reagents:

-

(R)-2-phenyl-1-tosylaziridine

-

Aniline

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Round-bottom flask, magnetic stirrer, stir bar, reflux condenser, nitrogen/argon inlet, and standard glassware.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add (R)-2-phenyl-1-tosylaziridine (e.g., 1.0 mmol, 275 mg).

-

Add anhydrous acetonitrile (10 mL) to dissolve the aziridine.

-

Add aniline (1.2 mmol, 112 mg, 1.2 equivalents) to the stirred solution via syringe at room temperature.

-

-

Reaction Execution and Monitoring:

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a TLC plate with silica gel and use a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the starting aziridine spot has been consumed. Visualize the spots under a UV lamp.

-

-

Workup and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in dichloromethane (20 mL).

-

Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) to remove any acidic impurities.

-

Wash the organic layer with brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.[8]

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.[6][14]

-

Select an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) based on TLC analysis to separate the desired product from any unreacted starting materials or byproducts.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

-

Characterization:

-

Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and purity.

-

Key Experimental Parameters and Considerations

The optimal conditions for aziridine ring-opening can vary significantly depending on the nucleophile and the aziridine substrate. The following table summarizes typical conditions for different classes of nucleophiles.

| Nucleophile Type | Example Nucleophile | Catalyst / Promoter | Typical Solvent | Temperature (°C) | Key Considerations & Regioselectivity |

| Nitrogen | Amines, Azides | None, or Lewis Acids (e.g., La(OTf)₃)[15] | CH₃CN, THF, or neat[13] | 25 - 82 | Generally attacks the less substituted carbon. Lewis acids can enhance reactivity. |

| Oxygen | Alcohols, Water | Brønsted or Lewis Acids (e.g., TfOH)[16] | Alcohol (as solvent), CH₂Cl₂ | 25 - 60 | Acid catalysis is often required, which can favor attack at the more substituted carbon.[16] |

| Sulfur | Thiols | Base (e.g., K₂CO₃) or Lewis Acids | CH₂Cl₂, THF | 0 - 25 | Highly nucleophilic; reactions are often fast and highly regioselective for the less substituted carbon.[3] |

| Carbon | Organocuprates, Grignards | None | THF, Et₂O | -78 - 0 | Attack generally occurs at the less substituted carbon. Requires anhydrous conditions. |

| Carbon | Enolates | LDA, LiHMDS | THF | -78 - 25 | Used for forming C-C bonds; regioselectivity is typically for the less substituted carbon.[10][17] |

| Halides | F⁻, Cl⁻, Br⁻ | Acidic conditions (e.g., DMPU-HF)[11] | CH₃CN, PhMe | -40 - 25 | Acidic conditions can lead to a mix of regioisomers; outcome is substrate-dependent.[11][18] |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Slow Reaction | - Insufficient activation of aziridine.- Low nucleophilicity of the reagent.- Low reaction temperature. | - For non-activated aziridines, add a Lewis or Brønsted acid.- Increase the reaction temperature or use a more potent nucleophile.- Consider using a catalyst to accelerate the reaction.[19] |

| Low Yield | - Incomplete reaction.- Product decomposition during workup or purification.- Formation of side products. | - Extend the reaction time or increase the temperature.- Use milder workup conditions. For sensitive products, consider using basic alumina for chromatography instead of silica gel.[20]- Re-evaluate reaction conditions (solvent, temperature, catalyst) to improve selectivity. |

| Poor Regioselectivity | - Reaction conditions favor a mixed SN1/SN2 pathway.- Steric and electronic factors on the substrate are poorly differentiated. | - For SN2 selectivity, avoid acidic conditions and use a less polar solvent.- For SN1 selectivity, use a strong Lewis/Brønsted acid in a polar solvent.- Employ a catalyst known to direct regioselectivity.[12] |

| Difficulty in Purification | - Product and starting material have similar polarity.- Product is unstable on silica gel. | - Ensure the reaction goes to completion to consume all starting material.- Try a different stationary phase for chromatography (e.g., alumina, C18).- Consider crystallization as an alternative purification method. |

References

-

Stankovic, S., D'Hooghe, M., Catak, S., Waroquier, M., Van Speybroeck, V., De Kimpe, N., & Ha, H. J. (2012). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 41(2), 643-665.

-

BenchChem. (2025). Application Note & Protocol: Nucleophilic Addition to Activated Aziridines. BenchChem.

-

Yadav, J. S., Reddy, B. V. S., & Eeshwaraiah, S. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269345.

-

Yadav, J. S., Reddy, B. V. S., & Eeshwaraiah, S. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11.

-

Ghorai, M. K., & Kumar, A. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(22), 5035.

-

Minakata, S. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1811-1824.

-

Schaus, S. E., & Jacobsen, E. N. (2000). Enantioselective Ring Opening of Meso Aziridines Catalyzed by Tridentate Schiff Base Chromium(III) Complexes. Organic Letters, 2(7), 1001-1004.

-

Li, G., Antilla, J. C., & Toste, F. D. (2017). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Angewandte Chemie International Edition, 56(38), 11399-11403.

-

Synfacts. (2012). Catalytic Asymmetric Ring-Opening Reactions of Aziridines. Synfacts, 2012(08), 0898.

-

Fernández-Ibáñez, M. Á., Maciá, B., & Feringa, B. L. (2005). Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry, 70(18), 7131-7139.

-

Choi, J., Yu, T. H., & Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703.

-

Concellón, J. M., Riego, E., & Rodríguez-Solla, H. (2008). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 13(1), 106-115.

-

Wang, C., Feng, X., & Liu, X. (2019). Kinetic Resolution of Aziridines via Catalytic Asymmetric Ring-Opening Reaction with Mercaptobenzothiazoles. Organic Letters, 21(15), 6030-6034.

-

Reddy, P. V., & Schaus, S. E. (2025). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry.

-

Kumar, A., & Sharma, S. (2016). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry, 18(6), 1566-1570.

-

D'hooghe, M., & De Kimpe, N. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles, 85(12), 2829-2866.

-

Olczak, J., & Mlynarski, J. (2018). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. Molecules, 23(10), 2533.

-

Denmark, S. E. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign.

-

Concellón, J. M., Riego, E., & Rodríguez-Solla, H. (2008). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 13(1), 106-115.

-

O'Brien, P., & Taylor, J. E. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51493.

-

Nagamalla, S., Thomas, A. A., Nirpal, A. K., Mague, J. T., & Sathyamoorthi, S. (2021). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. Organic Letters, 23(15), 5899-5903.

-

Ghorai, M. K., & Kumar, A. (2018). Nucleophilic ring opening reactions of aziridines. Tetrahedron, 74(38), 5577-5607.

-

Connon, S. J., & Ryan, J. (2015). Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Organic & Biomolecular Chemistry, 13(28), 7682-7686.

-

Britton, J., & Jamison, T. F. (2017). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Angewandte Chemie International Edition, 56(30), 8836-8840.

-

Choi, J., Yu, T. H., & Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703.

-

Thomson, R. J., & Mennen, S. M. (2018). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. The Journal of Organic Chemistry, 83(15), 8170-8181.

-

Choi, J., Yu, T. H., & Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703.

-

Wang, R., & Xian, M. (2016). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. Scientific Reports, 6, 22386.

-

Ghorai, M. K., & Kumar, A. (2020). Aziridine Ring Opening: An Overview of Sustainable Methods. The Chemical Record, 20(10), 1085-1104.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Precision Synthesis of Chiral 1,2-Diamines via Regio- and Stereocontrolled Aziridine Ring-Opening

[1][2]

Executive Summary

Chiral 1,2-diamines are privileged structural motifs in medicinal chemistry (e.g., Oxaliplatin, Tamiflu) and asymmetric catalysis (e.g., Jacobsen’s ligand). While various synthetic routes exist, the nucleophilic ring-opening of chiral aziridines represents the most direct and stereocontrolled strategy. This guide details the "spring-loaded" reactivity of aziridines, providing robust protocols for Lewis acid-catalyzed aminolysis and azidolysis. We focus on activated aziridines (N-sulfonyl/acyl) due to their synthetic utility and predictable reactivity profiles.

Mechanistic Insights & Strategic Planning

The "Spring-Loaded" Electrophile

Aziridines possess approximately 27 kcal/mol of ring strain.[1] This energy drives the ring-opening reaction, but the outcome—specifically regioselectivity and stereochemistry—is dictated by the interplay between the N-protecting group, the nucleophile, and the catalyst.

Stereochemical Rules (The Inversion Principle)

For chiral non-racemic aziridines, the reaction predominantly proceeds via an

-

Implication: To synthesize an

-diamine, one often starts from an -

Exception: If the reaction passes through a stable carbocation (e.g., benzylic positions with weak nucleophiles), an

-like pathway may lead to racemization or retention (via double inversion), though this is rare in optimized catalytic systems.

Regioselectivity Decision Matrix

Controlling where the nucleophile attacks (C2 vs. C3) is critical.

-

Steric Control (

): Nucleophiles attack the less substituted carbon. Common with alkyl-substituted aziridines.[2][3] -

Electronic Control: Nucleophiles attack the more substituted carbon if that carbon can stabilize a developing positive charge (e.g., benzylic/allylic).

Pathway Visualization

The following diagram illustrates the decision logic for selecting the correct pathway based on substrate class.

Figure 1: Decision tree for predicting regioselectivity in activated aziridine ring-opening.

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Aminolysis

Objective: Synthesis of chiral vicinal diamines using aromatic or aliphatic amines.

Catalyst Selection: Scandium(III) Triflate [

Materials

-

Substrate: N-Tosyl-2-phenylaziridine (Chiral) [1.0 equiv]

-

Nucleophile: Aniline derivative or Benzylamine [1.2 equiv]

-

Catalyst:

[1–5 mol%] -

Solvent: Acetonitrile (

) or Dichloromethane (DCM) -

Quench: Sat.

Step-by-Step Workflow

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the chiral N-tosyl aziridine (1.0 mmol) in anhydrous

(5 mL). -

Catalyst Addition: Add

(0.05 mmol, 5 mol%) to the solution at room temperature (25 °C).-

Note: For highly reactive aziridines, cool to 0 °C before addition.

-

-

Nucleophile Addition: Add the amine (1.2 mmol) dropwise.

-

Reaction: Stir at room temperature. Monitor by TLC (typically 2–6 hours).

-

Checkpoint: The spot for the aziridine (

in 30% EtOAc/Hex) should disappear; a more polar product spot (

-

-

Work-up: Quench with water (5 mL). Extract with EtOAc (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Validation (Expected Results)

| Parameter | Value | Notes |

| Yield | 85–95% | High efficiency due to ring strain relief. |

| Regioselectivity | >95:5 | Benzylic attack favored for aryl aziridines with Lewis Acid. |

| ee% Retention | >98% | Minimal racemization under mild Lewis Acid conditions. |

Protocol B: Azidolysis (The "Click" Precursor Route)

Objective: Introduction of an azide group followed by reduction to a primary amine, yielding a differentially substituted 1,2-diamine.

Reagent: Trimethylsilyl Azide (

Step-by-Step Workflow

-

Activation: Dissolve N-Tosyl aziridine (1.0 mmol) in DCM (5 mL).

-

Catalysis: Add Yttrium catalyst or simple Lewis Acid like

(5 mol%). -

Azide Attack: Add

(1.2 mmol) dropwise. Caution: Azides are toxic and potentially explosive. Work in a fume hood. -

Reaction: Stir at ambient temperature for 4–12 hours.

-

Reduction (Staudinger):

-

To the crude reaction mixture (or purified azide), add

(1.5 equiv) in THF/Water (10:1). -

Stir for 12 hours at room temperature.

-

-

Isolation: Acid/Base extraction allows isolation of the free amine.

Critical Optimization Parameters

Solvent Effects on Regioselectivity

Solvent choice can dramatically alter the regiochemical outcome by modulating the "tightness" of the ion pair intermediate.

| Solvent | Dielectric Constant | Effect on Mechanism | Recommended For |

| Toluene | Low | Promotes | Steric control (Terminal attack) |

| Acetonitrile | High | Stabilizes transition states | General purpose / Benzylic attack |

| HFIP | High (H-bond donor) | Activates Aziridine via H-bonding | Difficult substrates / Catalyst-free |

Catalyst Troubleshooting

-

Problem: Low conversion.

-

Solution: Increase catalyst loading to 10 mol% or switch to a "hotter" Lewis acid like

or

-

-

Problem: Loss of enantiopurity (Racemization).

-

Cause: Reaction temperature too high or

character too strong. -

Solution: Lower temperature to -20 °C; switch to a less ionizing solvent (e.g., Toluene instead of MeCN).

-

Visualizing the Stereochemistry

The following diagram depicts the stereochemical inversion inherent in the

Figure 2: Stereochemical inversion pathway during nucleophilic ring-opening.

References

-

Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024).[4] Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53, 7983-8085.[4]

-

[Link]

-

-

Peruncheralathan, S., Henze, M., & Schneider, C. (2007).[5] Sc(OTf)3-Catalyzed Aminolysis of Meso-Aziridines. Synlett, 2007(14), 2289–2291.

-

Ghorai, M. K., Sahoo, A. K., & Kumar, S. (2011).[5] Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines.[6] Organic Letters, 13(22), 5972–5975.

-

[Link]

-

-

Yadav, J. S., Reddy, B. V. S., et al. (2002).[5] Indium tribromide catalyzed efficient aminolysis of activated aziridines.[5] Synthesis, 2002(08), 1061-1064.

-

[Link]

-

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 3. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic asymmetric synthesis of 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2-diamine synthesis by diamination [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

Role of (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol in medicinal chemistry

Application Note: (R)-1-[(R)-α-Methylbenzyl]aziridine-2-methanol in Medicinal Chemistry

Executive Summary

(R)-1-[(R)-α-Methylbenzyl]aziridine-2-methanol (CAS: 173034-70-3) is a privileged chiral motif in medicinal chemistry, functioning dually as a chiral ligand for enantioselective catalysis and a chiral building block for the synthesis of bioactive aza-heterocycles.[1] Its unique structural rigidity, combined with the coordinating ability of the hydroxyl group and the aziridine nitrogen, makes it highly effective in controlling stereochemistry during C-C bond formation and nucleophilic ring-opening reactions.[1] This guide details its application in the asymmetric addition of organozincs to aldehydes and its utility in synthesizing enantiopure 1,2-diamines and amino alcohols.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

| Property | Detail |

| Chemical Name | (R)-1-[(R)-α-Methylbenzyl]aziridine-2-methanol |

| CAS Number | 173034-70-3 |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |

| Solubility | Soluble in CH₂Cl₂, Toluene, THF, Ethanol |

| Key Functionality | Bidentate Ligand (N, O donor), Electrophilic Aziridine Ring |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂).[1] Hygroscopic. |

Mechanism of Action: Stereochemical Control

The utility of this compound stems from its ability to form rigid chelate complexes with transition metals (particularly Zinc and Copper).

Ligand Acceleration & Transition State

In the asymmetric addition of diethylzinc (Et₂Zn) to aldehydes, the aziridinyl methanol acts as a bidentate ligand.

-

Deprotonation: The hydroxyl proton is removed by Et₂Zn, forming a Zinc-alkoxide complex.[1]

-

Coordination: The aziridine nitrogen coordinates to the Zinc, creating a rigid 5-membered chelate ring.[1]

-

Catalytic Cycle: This chiral complex binds the aldehyde and a second equivalent of Et₂Zn. The rigidity of the aziridine ring and the steric bulk of the α-methylbenzyl group force the aldehyde to approach from a specific face (Re-face or Si-face), inducing high enantioselectivity.[1]

Diagram: Catalytic Cycle & Transition State

Application Protocol 1: Asymmetric Synthesis of Chiral Alcohols

Objective: Synthesis of (S)-1-phenylpropan-1-ol via enantioselective addition of diethylzinc to benzaldehyde. Rationale: This reaction is the benchmark for evaluating chiral ligands. The (R,R)-aziridine ligand typically induces high enantiomeric excess (ee > 90%).[1]

Materials:

-

Ligand: (R)-1-[(R)-α-Methylbenzyl]aziridine-2-methanol (5 mol%)[1]

-

Substrate: Benzaldehyde (1.0 mmol, freshly distilled)

-

Reagent: Diethylzinc (1.0 M in hexane, 2.2 mmol)[1]

-

Solvent: Anhydrous Toluene (3 mL)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Procedure:

-

Catalyst Formation:

-

Flame-dry a 10 mL Schlenk tube and cool under Argon flow.

-

Add Ligand (8.9 mg, 0.05 mmol) and anhydrous Toluene (1 mL).

-

Cool to 0°C.

-

Add Diethylzinc (2.2 mL, 2.2 mmol) dropwise. Caution: Et₂Zn is pyrophoric.

-

Stir at 0°C for 20 minutes to form the active zinc-alkoxide species.

-

-

Aldehyde Addition:

-

Cool the mixture to the optimization temperature (typically -20°C to 0°C depending on substrate; start at 0°C).

-

Add Benzaldehyde (106 mg, 1.0 mmol) dissolved in Toluene (1 mL) slowly over 10 minutes.

-

Note: Slow addition prevents non-catalyzed background reaction.

-

-

Reaction Monitoring:

-

Stir at 0°C for 6–12 hours.

-

Monitor by TLC (Hexane/EtOAc 8:1). Look for the disappearance of the aldehyde spot.

-

-

Quench & Isolation:

-

Analysis:

-

Purify via flash chromatography (Silica gel).

-

Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2).[1]

-

Application Protocol 2: Chiral Building Block (Ring Opening)

Objective: Regioselective synthesis of chiral 1,2-diamines or amino alcohols. Context: The aziridine ring is highly strained.[2][3] Under acidic conditions or with Lewis acids, nucleophiles can open the ring.[1] The regioselectivity (C2 vs C3 attack) is controlled by the N-substituent and the nucleophile.[1]

Workflow Diagram: Regioselective Ring Opening

Protocol: Synthesis of Chiral 1,2-Diamine (Precursor)

-

Activation: Dissolve (R)-1-[(R)-α-Methylbenzyl]aziridine-2-methanol (1.0 equiv) in CH₂Cl₂.

-

Ring Opening: Add TMS-N₃ (Trimethylsilyl azide, 1.5 equiv) and a catalytic amount of Yb(OTf)₃ (10 mol%).

-

Conditions: Stir at room temperature for 12 hours. The azide attacks the less hindered C3 position (Path A).

-

Reduction: The resulting azido-alcohol can be reduced (H₂/Pd-C) to yield the chiral 1,2-diamine with the hydroxymethyl group intact.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Enantioselectivity (ee < 50%) | Moisture contamination | Ensure Toluene is distilled over Na/Benzophenone.[1] Use flame-dried glassware.[1] |

| Low Yield | Incomplete catalyst formation | Increase stirring time of Ligand + Et₂Zn to 30 mins before adding aldehyde. |

| Background Reaction | Temperature too high | Lower reaction temperature to -20°C to suppress non-catalyzed addition. |

| Poor Regioselectivity (Ring Opening) | Wrong Solvent/Acid | Switch solvent. Acetonitrile favors C3 attack; Ethereal solvents may vary. Use Lewis acids for better control. |

Safety & Handling

-

Aziridine Toxicity: Aziridines are potential alkylating agents and should be treated as mutagenic/carcinogenic. Handle only in a fume hood with double gloves.

-

Pyrophoric Reagents: Diethylzinc ignites on contact with air. Use strict Schlenk techniques. Have a bucket of sand or Class D extinguisher nearby.

-

Waste Disposal: Quench all zinc residues with dilute HCl or iPrOH under inert gas before disposal. Aziridine waste should be treated with nucleophiles (e.g., thiosulfate) to open the ring before disposal.[1]

References

-

Synthesis and Application of Chiral Aziridines

-

Regioselective Ring Opening

-

Medicinal Chemistry Relevance

-

General Aziridine Chemistry

Sources

Diastereoselective reactions involving chiral aziridine auxiliaries.

Application Note: Diastereoselective Reactions Involving Chiral Aziridine Scaffolds

-Lithiation and Regioselective Ring Opening of Chiral AziridinesExecutive Summary

Chiral aziridines represent a unique class of "spring-loaded" electrophiles in asymmetric synthesis. Unlike passive chiral auxiliaries (e.g., Evans oxazolidinones) that are attached and removed, chiral aziridines often function as Sacrificial Chiral Scaffolds . They direct stereoselectivity through two distinct mechanisms:

- -Lithiation: The aziridine nitrogen directs the metallation of the adjacent carbon, allowing the installation of electrophiles with high diastereocontrol (retention of configuration).

-

Nucleophilic Ring Opening: The ring strain (~27 kcal/mol) drives stereospecific

reactions, transferring the chiral information from the ring carbon to a linear amine product.

This guide details the Florio-Couty Protocol for

Mechanistic Principles & Decision Matrix

The utility of a chiral aziridine is determined by its

Visual 1: Strategic Decision Matrix for Aziridine Functionalization

Caption: Workflow for selecting reaction pathways based on N-substitution. N-Bus/Ts groups enable both lithiation and controlled opening.

Protocol A: Diastereoselective -Lithiation (Florio-Couty Method)

This protocol describes the functionalization of the aziridine ring without opening it. It relies on the Complexation-Induced Proximity Effect (CIPE) , where the lithium coordinates to the sulfonyl oxygen (or N-lone pair), directing deprotonation syn to the directing group.

Target Substrate:

Materials:

-

Substrate: (S)-1-(tert-butylsulfonyl)-2-methylaziridine (1.0 equiv).

-

Base:

-BuLi (1.3 equiv, 1.4 M in cyclohexane). Note: -

Additive: TMEDA (Tetramethylethylenediamine) (1.3 equiv) – Critical for aggregate breakup.

-

Solvent: Anhydrous THF (0.2 M concentration).

-

Electrophile: Methyl iodide, Benzaldehyde, or Allyl bromide.

Step-by-Step Methodology:

-

System Prep: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

Substrate Addition: Dissolve the chiral aziridine and TMEDA in the cooled THF. Stir for 10 minutes to allow thermal equilibration.

-

Lithiation (The Critical Step):

-

Add

-BuLi dropwise over 10 minutes via syringe pump. -

Observation: A color change (often distinct yellow or orange) indicates formation of the lithiated species.

-

Timing: Stir at -78°C for exactly 30-45 minutes .

-

Warning: Do not exceed -50°C; the lithiated species is configurationally stable only at low temperatures [1].

-

-

Electrophile Trapping:

-

Add the electrophile (1.5 equiv) neat or in minimal THF.

-

Stir at -78°C for 1 hour.

-

-

Quench & Workup:

-

Quench with saturated aqueous

at low temperature. -

Warm to room temperature.[3] Extract with EtOAc (3x).

-

Dry over

and concentrate.

-

Mechanism of Stereocontrol:

The lithiation occurs syn to the sulfonyl group due to chelation. Upon reaction with the electrophile, the stereochemistry is retained (Retention of Configuration), yielding a single diastereomer.

Visual 2: Transition State Model (Chelation Control)

Caption: Simplified chelation model showing Lithium bridging the sulfonyl oxygen and the aziridine nitrogen, locking the conformation.

Protocol B: Regioselective Nucleophilic Ring Opening

Once the aziridine is functionalized (or if using a commercial chiral aziridine), the ring must be opened to access the final linear target (e.g., chiral diamines).

The Challenge: Regioselectivity (Attack at C2 vs. C3).

-

C3 Attack (Less Hindered): Favored by basic/nucleophilic conditions (

). -

C2 Attack (More Substituted): Favored by Lewis Acids or benzylic stabilization (

-like).

Protocol: Indium(III)-Catalyzed Aminolysis

This method is preferred for high yields and mild conditions, avoiding strong acids that might racemize the center [2].

Target: Synthesis of vicinal diamines.

-

Reaction Mix: Combine

-Tosyl aziridine (1.0 equiv) and the amine nucleophile (1.2 equiv) in -

Catalyst: Add

(5-10 mol%). -

Conditions: Stir at room temperature for 2-6 hours.

-

Outcome:

-

The nucleophile attacks the more substituted carbon (C2) if it can stabilize a positive charge (e.g., Phenyl group).

-

For alkyl-substituted aziridines, attack usually occurs at the less hindered carbon (C3).

-

Data Summary: Regioselectivity Rules

| Substrate Type | Reagent/Conditions | Major Site of Attack | Mechanism | Reference |

| 2-Alkyl-N-Ts | C3 (Terminal) | [3] | ||

| 2-Phenyl-N-Ts | C2 (Benzylic) | Electronic | [2] | |

| 2-Alkyl-N-Bus | C3 (Terminal) | [4] | ||

| Aziridine-2-Ester | C2 (Internal) | Electronic | [5] |

Troubleshooting & Optimization (Expert Insights)

Issue 1: "Fratricide" during Lithiation.

-

Cause: The lithiated aziridine acts as a base and deprotonates unreacted starting material, or attacks the electrophile too slowly.

-

Fix: Ensure rapid addition of the electrophile. Use a "reverse addition" (cannulate the lithiated species into the electrophile solution) if the electrophile is sensitive to base.

Issue 2: Loss of Enantiopurity during Ring Opening.

-

Cause:

pathway allows carbocation planarization before nucleophilic attack. -

Fix: Switch to a strictly

protocol (Basic conditions, strong nucleophile) or use a milder Lewis Acid (

Issue 3: N-Protecting Group Removal.

-

Challenge: Sulfonyl groups (Ts, Bus) are hard to remove.

-

Solution:

-

N-Bus: Cleaves easily with mild acid (HCl/MeOH) or heat, making it superior to Tosyl for drug synthesis.

-

N-Ts: Requires harsh reductive conditions (Na/Naphthalene or

). Recommendation: Use N-Bus aziridines for pharmaceutical targets.

-

References

-

Florio, S., et al. (2014).[8] "Stereocontrolled lithiation/trapping of chiral 2-alkylideneaziridines." Organic & Biomolecular Chemistry. Link

-

Yadav, J. S., et al. (2023). "Regioselective ring opening of aziridines." Frontiers in Chemistry. Link

-

Hu, X. E. (2004). "Nucleophilic Ring Opening of Aziridines." Tetrahedron. Link

-

Denolf, B., Leemans, E., & De Kimpe, N. (2007).[4] "Asymmetric Synthesis of Aziridines by Reduction of N-tert-Butanesulfinyl

-Chloro Imines." Journal of Organic Chemistry. Link -

Srivastava, N., et al. (2020).[9] "Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids." Organic & Biomolecular Chemistry. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. scispace.com [scispace.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Asymmetric Synthesis of Aziridines by Reduction of N-tert-Butanesulfinyl α-Chloro Imines [organic-chemistry.org]

- 5. Stereocontrolled lithiation/trapping of chiral 2-alkylideneaziridines: investigation into the role of the aziridine nitrogen stereodynamics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereocontrolled lithiation/trapping of chiral 2-alkylideneaziridines: investigation into the role of the aziridine nitrogen stereodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

Troubleshooting & Optimization

Aziridine Ring-Opening Optimization: Technical Support Center

Status: Operational Subject: Reaction Engineering & Troubleshooting Guide Target Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Strain-Driven Landscape

Welcome to the Aziridine Optimization Portal. The driving force of your reaction is the release of approximately 27 kcal/mol of ring strain energy.[1] However, harnessing this energy requires a precise balance between activation (protonation/coordination) and nucleophilicity .

This guide treats your reaction as a system of competing pathways:

-

Regioselective Opening: The desired pathway (

vs. -

Polymerization (CROP): The cationic runaway reaction.

-

Hydrolysis/Solvolysis: The background noise.

Module A: Regioselectivity Troubleshooting

Issue: "I am observing a mixture of regioisomers (C2 vs. C3 attack)."

Diagnosis: Regioselectivity in aziridines is a tug-of-war between steric control (

The Decision Logic (Visualized)

The following diagram illustrates the decision matrix for predicting and controlling regioselectivity.

Figure 1: Decision tree for predicting regioselectivity based on substrate class and reaction conditions.

Troubleshooting Q&A

Q1: Why does adding a Lewis Acid (

-

Mechanism: Without a catalyst, nucleophiles attack the less hindered carbon (Steric/

). When you add a Lewis Acid, it coordinates to the nitrogen, lengthening the -

Fix: If you want attack at the less hindered carbon, avoid strong Lewis acids. Use mild activation (e.g., LiClO

) or increase nucleophile strength (e.g., using azide

Q2: My 2-phenylaziridine yields a 50:50 mixture. How do I fix this?

-

Root Cause: Benzylic substrates are "borderline." The benzylic carbocation is stable enough to trigger

character, but the steric bulk isn't high enough to fully block -

Optimization:

-

To favor Benzylic Attack: Use a non-polar solvent (DCM, Toluene) and a strong Lewis Acid (

or -

To favor Terminal Attack: Switch to a polar aprotic solvent (DMF, DMSO) to solvate the cation and promote a "loose"

transition state, and use a nucleophilic salt (e.g., NaN

-

Module B: Reactivity & Yield Optimization

Issue: "The reaction is stalled, or I am recovering starting material."

Diagnosis: The activation energy barrier is too high. This is common with Non-activated aziridines (N-alkyl/N-H), which are poor electrophiles compared to their N-Tosyl or N-Acyl counterparts [1].

Optimization Table: Reactivity Matrix

| Substrate Type | Reactivity Level | Recommended Activation | Potential Pitfall |

| N-Tosyl / N-Sulfonyl | High | None or Mild Lewis Acid ( | Hydrolysis if water is present. |

| N-Acyl / N-Boc | Moderate | Lewis Acid ( | Deprotection of Boc group by strong acids. |

| N-Alkyl / N-Benzyl | Low | Strong Brønsted Acid (TFA, HOTf) or Quaternization | Polymerization (See Module C). |

| N-H Aziridine | Very Low | In situ activation (e.g., with | N-alkylation side reactions. |

Q3: How do I open a "stubborn" unactivated N-alkyl aziridine?

-

Protocol: You must convert the aziridine into an aziridinium ion .

-

Method A (Protic): Use stoichiometric p-TsOH in refluxing acetonitrile.

-

Method B (Alkylation): Treat with MeOTf or Benzyl Bromide to form the quaternary ammonium salt, which will ring-open almost instantaneously with nucleophiles [2].

-

Module C: Preventing Polymerization (CROP)

Issue: "My reaction turned into a viscous gel or gum."

Diagnosis: You have triggered Cationic Ring-Opening Polymerization (CROP) . This occurs when a ring-opened amine product acts as a nucleophile and attacks another molecule of activated aziridine [3].

The CROP Mechanism (Visualized)

Figure 2: The pathway to polymerization. The product amine competes with the external nucleophile.

Q4: How do I stop the polymerization?

-

Concentration Control: Run the reaction dilute (0.05 M to 0.1 M). Polymerization is bimolecular (second-order), while intramolecular reactions or solvent attacks are often pseudo-first-order.

-

Nucleophile Excess: Use a large excess (3–5 equiv) of the external nucleophile to statistically outcompete the product amine.

-

Substrate Modification: If possible, use N-Sulfonyl aziridines . The resulting product is a sulfonamide, which is non-nucleophilic and cannot propagate the polymer chain.

Standard Operating Procedures (SOPs)

Protocol A: Lewis Acid Catalyzed Regioselective Opening (General)

Best for: N-Tosyl aziridines, favoring attack at the more substituted carbon.

Reagents:

-

Substrate: 1.0 equiv N-Tosyl Aziridine

-

Nucleophile: 1.2–2.0 equiv (e.g., Alcohol, Amine)

-

Catalyst: 10–20 mol%

or -

Solvent: Anhydrous

(0.2 M)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

-

Dissolution: Dissolve the aziridine and the nucleophile in anhydrous DCM.

-

Catalyst Addition: Cool to 0°C . Add the Lewis Acid dropwise. Note: Exotherm is possible.[3]

-

Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC.

-

Checkpoint: If starting material persists after 2h, heat to 40°C.

-

-

Quench: Quench with sat. aq.

. -

Workup: Extract with DCM, wash with brine, dry over

.

Protocol B: Nucleophilic Opening of Non-Activated Aziridines (Solvent-Free)

Best for: Green chemistry applications, N-alkyl aziridines.

Reagents:

-

Substrate: 1.0 equiv N-Alkyl Aziridine

-

Nucleophile: 1.5 equiv Amine

-

Support: Silica Gel (

, 200-400 mesh)

Step-by-Step:

-

Adsorption: Mix the aziridine and amine nucleophile.

-

Activation: Add Silica Gel (approx. 1g per mmol substrate). The slightly acidic nature of

activates the ring [5]. -

Reaction: Stir the solid/slurry at RT for 4–12 hours.

-

Extraction: Wash the silica pad with EtOAc/MeOH (9:1) to elute the product.

References

-

Nucleophilic ring opening reactions of aziridines. Semantic Scholar. [Link]

-

Alkylative Aziridine Ring-Opening Reactions. Molecules (MDPI). [Link]

-

Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC). [Link]

-

Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines. IIT Kanpur / J. Org. Chem. [Link][4]

-

Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry (RSC). [Link][5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Purification of (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol and its Derivatives

Welcome to the technical support center for the purification of (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of these valuable chiral building blocks.

The purification of diastereomeric compounds like (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol presents unique challenges due to the similar physical properties of the stereoisomers. This guide offers practical, experience-driven solutions to overcome these hurdles and achieve high purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol and its derivatives.

Issue 1: Poor Separation of Diastereomers by Column Chromatography

Question: I am struggling to separate the diastereomers of my N-alpha-methylbenzyl-substituted aziridine-2-methanol derivative using standard silica gel column chromatography. The spots on the TLC plate are very close together, or appear as a single elongated spot. What can I do to improve the separation?

Answer: Poor resolution of diastereomers on silica gel is a common challenge. Since diastereomers have different physical properties, they can be separated by chromatography, but optimizing the conditions is crucial.[1][2][3] Here are several strategies to enhance separation:

-

Solvent System Optimization: The choice of eluent is critical. A systematic approach to solvent screening is recommended.

-

Start with a non-polar/polar solvent system like hexanes/ethyl acetate and gradually increase the polarity.[4]

-

If standard systems fail, consider adding a small percentage of a third solvent. For amine-containing compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel.

-

For more polar derivatives, a dichloromethane/methanol system might be more effective.[5]

-

-

Stationary Phase Variation: If silica gel is ineffective, consider alternative stationary phases.

-

Alumina (Basic or Neutral): For compounds that are sensitive to the acidic nature of silica gel, basic or neutral alumina can be a good alternative.[6] Some aziridines are known to decompose on silica gel.[6]

-

Reversed-Phase Chromatography: C18-functionalized silica is another excellent option, particularly for diastereomers that are difficult to separate by normal-phase chromatography.[1][2] A mobile phase of water/acetonitrile or water/methanol is typically used.

-

-

Flash Chromatography Techniques: Modern automated flash chromatography systems can significantly improve separation efficiency.

-

Temperature: While less common for column chromatography, running the column at a lower temperature can sometimes enhance selectivity.

Issue 2: Product Decomposition or Ring-Opening During Purification

Question: I am observing significant product loss and the appearance of new, more polar spots on my TLC after column chromatography. I suspect my aziridine derivative is decomposing or undergoing ring-opening. How can I prevent this?

Answer: Aziridines are strained three-membered rings and can be susceptible to ring-opening, especially under acidic conditions or in the presence of nucleophiles.[7][8] The acidic nature of standard silica gel is a common culprit.

-

Deactivating the Stationary Phase:

-

Triethylamine Wash: Pre-treating the silica gel with a solvent mixture containing triethylamine can neutralize acidic sites.

-

Use of Basic Alumina: As mentioned previously, basic alumina is a less acidic alternative to silica gel and can prevent the degradation of acid-sensitive compounds.[6]

-

-

Minimizing Contact Time: The longer the compound is on the column, the greater the chance of decomposition.

-

Use flash chromatography with slightly higher flow rates to reduce the purification time.

-

Avoid letting the column run dry, as this can lead to channeling and prolonged elution times.

-

-

Protecting Groups: If the hydroxyl group of the methanol moiety is unprotected, it could potentially act as an intramolecular nucleophile. While less likely for this specific compound, consider protecting it as a silyl ether or another suitable protecting group if ring-opening persists.

-

Careful Handling: Ensure that all solvents are dry and free of acidic impurities.

Issue 3: Difficulty with Recrystallization

Question: I have attempted to purify my (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol by recrystallization, but I am either getting an oil or very low recovery of crystalline material. What are the key parameters to optimize for successful recrystallization?

Answer: Recrystallization is a powerful technique for purifying diastereomers, as they often have different crystal packing energies and solubilities.[1][2] However, finding the right conditions can be challenging.

-

Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Systematic Screening: Perform small-scale solubility tests with a variety of solvents of differing polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, water).[9]

-

Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.[9] A common combination is pentane/methylene chloride.[4]

-

-

Cooling Rate: Slow cooling is crucial for the formation of well-ordered crystals. Rapid cooling can trap impurities and lead to the formation of an oil. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath or refrigerator.[9]

-

Seeding: If crystallization is reluctant to start, adding a seed crystal of the desired pure diastereomer can induce crystallization.

-

Concentration: The concentration of the solution is also important. If the solution is too dilute, crystallization may not occur. If it is too concentrated, the product may precipitate out too quickly, trapping impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying (R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol and its derivatives?

A1: The most common and effective purification techniques for these chiral compounds are:

-

Flash Column Chromatography: This is often the first method of choice for separating diastereomers.[5][10] Optimization of the stationary and mobile phases is key to success.

-

Recrystallization: This technique can be highly effective for obtaining diastereomerically pure material, provided suitable solvent conditions can be identified.[4][11][12] Selective crystallization has been successfully used for similar N-alpha-methylbenzyl aziridine derivatives.[7]

-

High-Performance Liquid Chromatography (HPLC): For analytical assessment of diastereomeric purity and for small-scale preparative separations, chiral HPLC can be employed.[4][13]

-

Supercritical Fluid Chromatography (SFC): This technique is also a powerful tool for the separation of stereoisomers.[1][2]

Q2: How can I determine the diastereomeric ratio of my purified product?

A2: The diastereomeric ratio (d.r.) can be determined by several analytical methods:

-

¹H NMR Spectroscopy: In many cases, the diastereomers will have distinct signals in the proton NMR spectrum. Integration of these signals can provide a quantitative measure of the d.r.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for separating and quantifying stereoisomers.[4][13] Different types of chiral stationary phases (e.g., cyclodextrin, amylose, or cellulose-based) can be screened to find the optimal separation conditions.[13]

-

Gas Chromatography (GC) on a Chiral Stationary Phase: For volatile derivatives, chiral GC can also be an effective method for determining enantiomeric and diastereomeric purity.[13]

Q3: Can I separate the enantiomers of a racemic mixture of a derivative of 1-(alpha-Methylbenzyl)aziridine-2-methanol?

A3: Separating enantiomers is more challenging than separating diastereomers because enantiomers have identical physical properties in an achiral environment.[1][2] To separate enantiomers, you must introduce a chiral element into the system:

-

Chiral Chromatography: This is the most direct method, using a chiral stationary phase in either HPLC or GC.[13]

-

Diastereomeric Salt Formation: If your derivative has an acidic or basic handle, you can react it with a chiral resolving agent to form diastereomeric salts. These salts can then be separated by recrystallization, followed by regeneration of the enantiomerically pure compound.

-

Enzymatic Resolution: In some cases, enzymes can be used to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

Q4: Are there any specific safety precautions I should take when working with aziridines?

A4: Yes, aziridines should be handled with care. They are alkylating agents and are considered to be potentially toxic and mutagenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound you are working with for detailed handling and disposal information.

Experimental Protocols & Data

Protocol 1: General Procedure for Flash Column Chromatography

-

Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.

-

Column Packing: The column is packed with silica gel as a slurry in the initial, least polar eluent.

-

Loading: The dried product/silica mixture is carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with the chosen solvent system, starting with a low polarity and gradually increasing it if a gradient is used.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the desired product.

-

Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified product.

| Parameter | Condition A (Non-polar) | Condition B (Polar) | Condition C (Amine Additive) |

| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexanes:Ethyl Acetate (9:1 to 7:3) | Dichloromethane:Methanol (98:2 to 95:5) | Hexanes:Ethyl Acetate with 0.5% Triethylamine |

| Typical Application | Less polar derivatives | More polar derivatives (e.g., with additional hydroxyl groups) | Basic derivatives prone to tailing |

Table 1: Example Conditions for Flash Column Chromatography

Protocol 2: General Procedure for Recrystallization

-

Dissolution: The crude solid is placed in a flask and the chosen recrystallization solvent is added portion-wise while heating until the solid just dissolves.

-

Hot Filtration (if necessary): If there are insoluble impurities, the hot solution is filtered through a pre-heated funnel.

-

Cooling: The flask is covered and allowed to cool slowly to room temperature.

-

Further Cooling: The flask is then placed in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: The crystals are collected by vacuum filtration, washing with a small amount of ice-cold recrystallization solvent.

-

Drying: The crystals are dried under vacuum to remove any residual solvent.

Visualizations

Purification Workflow

Caption: A typical workflow for the purification of chiral aziridine derivatives.

Troubleshooting Decision Tree for Poor Chromatographic Separation

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

-

The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. Available from: [Link]

-

Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. Available from: [Link]

- Wuts, P. G. M. (2001). Catalytic asymmetric synthesis of chiral aziridines. US Patent 6,258,960B1.

-

AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. Available from: [Link]

-

Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers in Chemistry. Available from: [Link]

-

Ghibaudi, E., et al. (2019). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. HAL Open Science. Available from: [Link]

-

Huin, C., et al. (2005). Development and validation of a separation method for the diastereomers and enantiomers of aziridine-type protease inhibitors. Electrophoresis, 26(12), 2313-9. Available from: [Link]

-

Chiral Aziridine Sulfide N(sp3),S-Ligands for Metal-Catalyzed Asymmetric Reactions. (2021). MDPI. Available from: [Link]

-

Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes. (2024). JACS Au. Available from: [Link]

-

Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans. (2022). PMC. Available from: [Link]

-

Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Chiral Technologies. Available from: [Link]

-

Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. (2020). PMC. Available from: [Link]

-

Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. (2014). Journal of Visualized Experiments. Available from: [Link]

-

Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers in Chemistry. Available from: [Link]

-

Alkylative Aziridine Ring-Opening Reactions. (2021). Semantic Scholar. Available from: [Link]

-

SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (1988). Radboud University. Available from: [Link]

-

Aziridine, 2-benzyl-3-phenyl-, cis. Organic Syntheses. Available from: [Link]

-

Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. (2015). PubMed. Available from: [Link]

-

Recent updates and future perspectives in aziridine synthesis and reactivity. (2022). PMC. Available from: [Link]

-

Synthetic Approaches for the Construction of Chiral Aziridines. (2025). ResearchGate. Available from: [Link]

-

Trouble with chiral separations. (2020). Chromatography Today. Available from: [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available from: [Link]

-

Preparation of Enantiopure Non-Activated Aziridines and Synthesis of Biemamide B, D, and epiallo-Isomuscarine. (2022). Journal of Visualized Experiments. Available from: [Link]

-

INSTRUCTION MANUAL FOR CHIRALPAK® IA. Chiral Technologies. Available from: [Link]

-

How can we separate diastereomers of larger organic moiety? (2024). ResearchGate. Available from: [Link]

-

Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. (2015). Organic Chemistry Portal. Available from: [Link]

-

Separation of diastereomers by crystallization with seeding. (2023). Reddit. Available from: [Link]

-

An Easy Route to Aziridine Ketones and Carbinols. (2018). PMC. Available from: [Link]

-

Expedient synthesis of substituted (S)-N-(α-methylbenzyl)aziridines. (2004). Royal Society of Chemistry. Available from: [Link]

-

Aziridines in Synthesis. Baran Lab, Scripps Research. Available from: [Link]

-

Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. (2018). PMC. Available from: [Link]

-

Recent advances in the field of chiral crystallization. (2022). ResearchGate. Available from: [Link]

- Separation of diastereomers by extractive distillation. US Patent 4,874,473A.

-

Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (2022). ChemRxiv. Available from: [Link]

-

Recrystallization. (2010). MIT Digital Lab Techniques Manual. Available from: [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. (2023). University of the West Indies at St. Augustine. Available from: [Link]

-

Microfluidic antisolvent crystallization for chiral symmetry breaking. (2017). Lab on a Chip. Available from: [Link]/articlelanding/2017/lc/c7lc00832a)

Sources

- 1. cdn.mysagestore.com [cdn.mysagestore.com]

- 2. santaisci.com [santaisci.com]

- 3. researchgate.net [researchgate.net]

- 4. US6258960B1 - Catalytic asymmetric synthesis of chiral aziridines - Google Patents [patents.google.com]

- 5. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 6. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioorg.org [bioorg.org]

- 8. scispace.com [scispace.com]

- 9. youtube.com [youtube.com]

- 10. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral Aziridine Sulfide N(sp3),S-Ligands for Metal-Catalyzed Asymmetric Reactions [mdpi.com]

- 12. Preparation of Enantiopure Non-Activated Aziridines and Synthesis of Biemamide B, D, and epiallo-Isomuscarine [jove.com]

- 13. researchgate.net [researchgate.net]

Technical Support Center: Scalability in Chiral Aziridine Synthesis

Topic: Scalability Issues in the Synthesis of Chiral Aziridines Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers Content Type: Technical Troubleshooting Guide & FAQs

Introduction: The High-Stakes Geometry of Aziridines

Chiral aziridines are high-value pharmacophores and synthetic intermediates, prized for their ring strain (~27 kcal/mol) which drives diverse ring-opening functionalizations. However, this same strain energy makes their synthesis at scale a balancing act between reactivity and stability .

When scaling from milligrams to grams (or kilograms), three primary failure modes emerge:

-

Safety Hazards: Exothermic decomposition of high-energy nitrene precursors (e.g., sulfonyl azides).

-

Catalyst Deactivation: Formation of stable, off-cycle intermediates (e.g., triazolines) or catalyst poisoning by trace impurities.

-

Downstream Degradation: Acid-catalyzed ring opening during purification on standard silica gel.

This guide provides field-proven solutions to these bottlenecks, moving beyond "standard" literature methods to robust, scalable protocols.

Module 1: Strategic Route Selection

Before troubleshooting, ensure the chosen route fits your scale and equipment constraints.

| Feature | Nitrene Transfer (Catalytic) | Aza-Darzens (Organocatalytic) | Amino Alcohol Ring Closure |

| Primary Mechanism | Metal-catalyzed nitrene insertion into alkenes. | Nucleophilic attack of enolate on imine + ring closure. | Activation of -OH followed by intramolecular displacement. |

| Scalability Rating | High (with safety controls). | Medium (Atom economy issues). | High (Industrial standard). |

| Key Risk | Energetic hazards of azides/iodinanes.[1] | Control of diastereoselectivity. | Racemization during activation. |

| Best For | Unfunctionalized alkenes (styrenes). | Densely functionalized aziridines. | Converting chiral pool materials.[2] |

Module 2: Troubleshooting Guide

Issue 1: Rapid Drop in Enantioselectivity (ee) Upon Scale-Up

Symptom: Small-scale (50 mg) reactions yield 95% ee, but 10 g scale reactions drop to 80% ee or lower.

-

Root Cause A: Temperature Gradients. Aziridination is often exothermic. At larger scales, heat accumulation creates "hot spots" where the non-selective background reaction (or a less selective catalytic pathway) competes.

-

Solution: Switch from batch addition to semi-batch addition . Slowly add the limiting reagent (usually the nitrene source or diazo compound) over 4–6 hours using a syringe pump. Ensure the internal temperature never deviates by >2°C.

-

-

Root Cause B: Catalyst Aggregation. Some catalysts (e.g., certain Cu-BOX complexes) can form non-selective aggregates at higher concentrations.

-

Solution: Verify the linear relationship between catalyst loading and ee. If ee drops at higher concentrations, maintain the concentration (dilution) used in the small-scale screen, even if it requires larger reactor volume.

-

Issue 2: Reaction Stalls or "Blacks Out" (Catalyst Death)

Symptom: The reaction starts well but stops at 50-60% conversion. Adding more reagents does not restart it.

-

Root Cause: Triazoline Formation. In nitrene transfer reactions (especially with organic azides), the azide can undergo a [3+2] cycloaddition with the alkene to form a stable triazoline, sequestering the metal catalyst.

-

Solution: Increase the temperature slightly to promote the extrusion of N₂ from the triazoline (converting it to aziridine) or use a slow addition of the azide to keep its steady-state concentration low relative to the alkene.

-

-

Root Cause: Trace Water/Impurities. High-valent metal-nitrene intermediates are highly electrophilic and easily quenched by nucleophilic impurities (water, alcohols).

-

Solution: Add molecular sieves (4Å, activated) directly to the reaction vessel. Ensure alkenes are distilled or passed through a plug of basic alumina to remove peroxides.

-

Issue 3: Product Degradation During Purification

Symptom: Crude NMR shows clean product, but yield plummets after column chromatography.

-

Root Cause: Acidic Ring Opening. Standard silica gel is slightly acidic (pH 6.5–7.0). This is sufficient to protonate the aziridine nitrogen, triggering nucleophilic ring opening by the eluent (e.g., methanol/ethanol) or trace water.

-

Solution 1 (Deactivation): Pre-treat the silica column with 1–2% triethylamine (Et₃N) in the eluent.

-

Solution 2 (Alternative Phase): Use Neutral Alumina or Florisil® instead of silica.

-